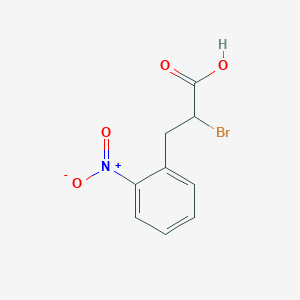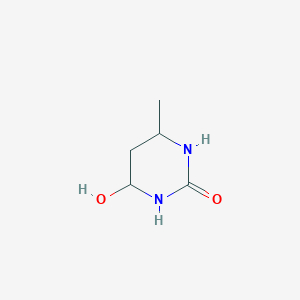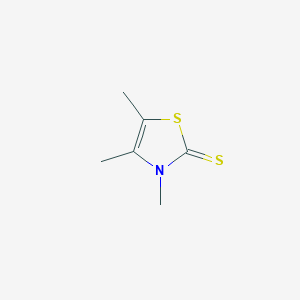
2(3H)-Thiazolethione, 3,4,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Thiazolethione, 3,4,5-trimethyl- is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by three methyl groups attached to the thiazole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolethione, 3,4,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,5-trimethylthioamide with a suitable halogenating agent to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: On an industrial scale, the production of 2(3H)-Thiazolethione, 3,4,5-trimethyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups on the thiazole ring can participate in electrophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Thiazolethione, 3,4,5-trimethyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Thiazolethione, 3,4,5-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor binding.
Vergleich Mit ähnlichen Verbindungen
- 2(3H)-Thiazolethione, 4,5-dimethyl-
- 2(3H)-Thiazolethione, 3,4-dimethyl-
- 2(3H)-Thiazolethione, 3,5-dimethyl-
Comparison: 2(3H)-Thiazolethione, 3,4,5-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity compared to its dimethyl counterparts. The additional methyl group can affect the compound’s steric and electronic properties, potentially leading to differences in its interaction with molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
21364-38-5 |
|---|---|
Molekularformel |
C6H9NS2 |
Molekulargewicht |
159.3 g/mol |
IUPAC-Name |
3,4,5-trimethyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-4-5(2)9-6(8)7(4)3/h1-3H3 |
InChI-Schlüssel |
MZBUJUWHEHJJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=S)N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


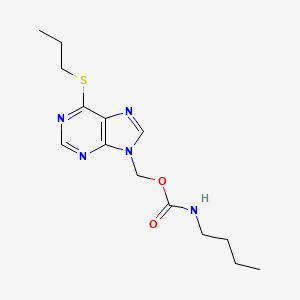
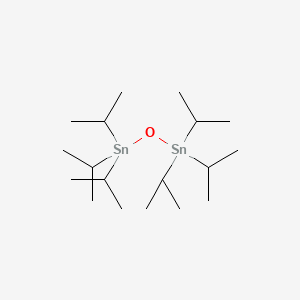
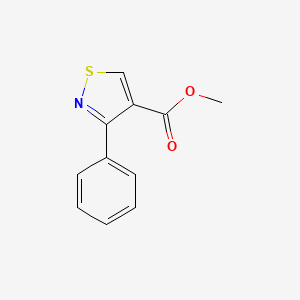
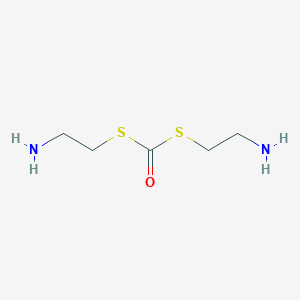

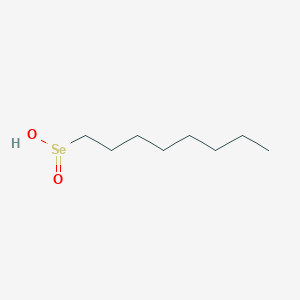
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
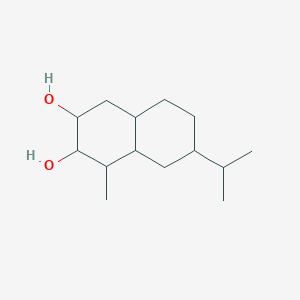
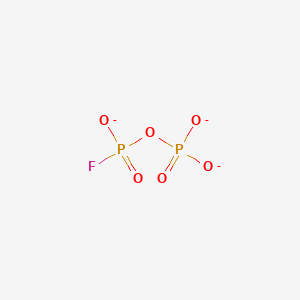
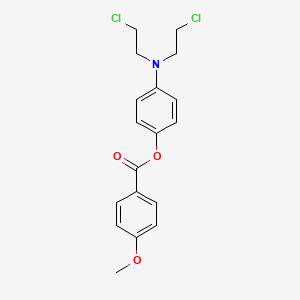
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

